Jaune alimentaire n° 4 laque d'aluminium

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Food Yellow No. 4 Aluminum Lake, also known as Tartrazine , is primarily used as a colorant in various industries, including the food and cosmetics industries . Its primary target is the visual perception of the products it is used in, enhancing their appeal by providing a vibrant yellow color .

Mode of Action

As a colorant, Food Yellow No. 4 Aluminum Lake does not interact with biological targets in the way that drugs or enzymes do. Instead, it interacts with light, absorbing certain wavelengths and reflecting others. The reflected light is perceived as the color yellow by the human eye .

Pharmacokinetics

The pharmacokinetics of Food Yellow NoIt is used in food and cosmetic products for its color properties, and it is generally considered to be non-toxic and safe for use . Like any substance, it could potentially cause allergic reactions in sensitive individuals .

Result of Action

The primary result of the action of Food Yellow No. 4 Aluminum Lake is the imparting of a yellow color to the products it is used in. This can enhance the visual appeal of foods, beverages, and cosmetic products, potentially influencing consumer behavior and product satisfaction .

Action Environment

The action of Food Yellow No. 4 Aluminum Lake can be influenced by various environmental factors. For example, its color properties can be affected by pH, with the color appearing brighter in acidic solutions and more yellow in alkaline solutions . Additionally, its stability and color intensity can be affected by exposure to light and heat, which should be considered during product formulation and storage .

Applications De Recherche Scientifique

Food Yellow No. 4 Aluminum Lake has several scientific research applications:

Chemistry: It is used as a standard dye in various analytical techniques.

Biology: The compound is used in staining procedures to visualize biological samples.

Medicine: It is used in the formulation of certain medications to improve their appearance.

Industry: The compound is widely used in the food industry to enhance the visual appeal of products .

Méthodes De Préparation

Food Yellow No. 4 Aluminum Lake is typically synthesized using aniline compounds as raw materials. The preparation involves a series of chemical reactions, including diazotization and coupling reactions . The industrial production method involves reacting aluminum oxide with the coloring matter under aqueous conditions. The aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia . After the lake formation, the product is filtered, washed with water, and dried .

Analyse Des Réactions Chimiques

Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride

Comparaison Avec Des Composés Similaires

Food Yellow No. 4 Aluminum Lake is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Tartrazine (Food Yellow No. 5): Another widely used synthetic food coloring agent.

Sunset Yellow FCF (Food Yellow No. 6): A synthetic dye used in food and cosmetics.

Allura Red AC (Food Red No. 40): A red synthetic dye used in food products

These compounds share similar applications but differ in their chemical structures and specific properties, making Food Yellow No. 4 Aluminum Lake unique in its own right.

Propriétés

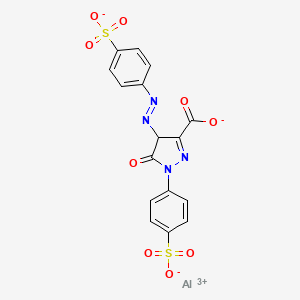

Numéro CAS |

12225-21-7 |

|---|---|

Formule moléculaire |

C16H9AlN4O9S2 |

Poids moléculaire |

492.4 g/mol |

Nom IUPAC |

aluminum;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |

Clé InChI |

KEHJATRTHJTLNR-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].[Al+3] |

SMILES canonique |

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |

Apparence |

Solid powder |

Color/Form |

Bright orange-yellow powder |

melting_point |

greater than 572 °F (NTP, 1992) |

| 34175-08-1 12225-21-7 |

|

Description physique |

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992) Water or Solvent Wet Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>80% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

34175-08-1 (parent) 74920-66-4 (barium salt) 84681-80-1 (barium salt (2:3)) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FD&C Yellow No. 5 Aluminum Lake; C.I. Food Yellow 4:1; Japan Food Yellow No. 4 aluminum lake; C.I. 19140:1; Pigment Yellow 100; EC 235-428-9; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

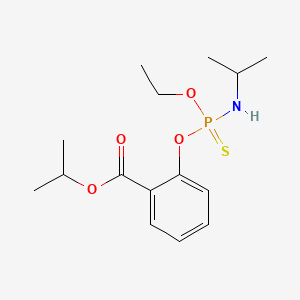

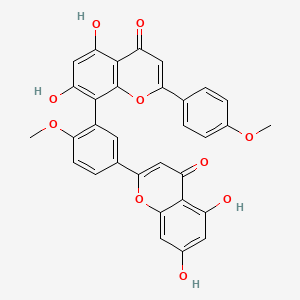

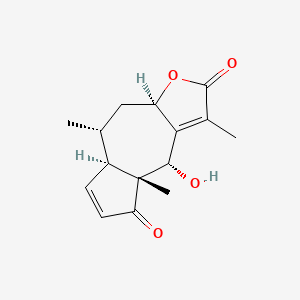

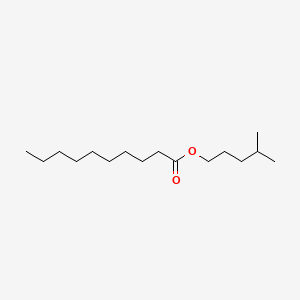

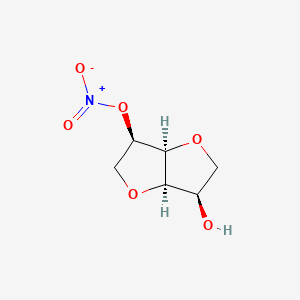

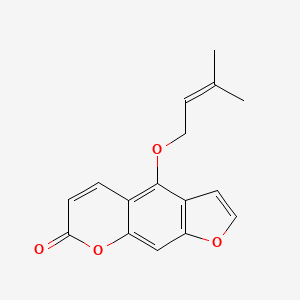

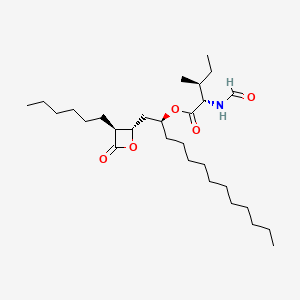

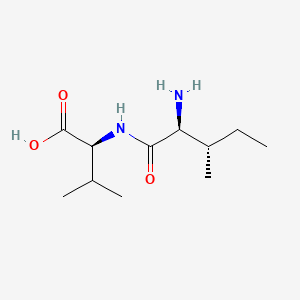

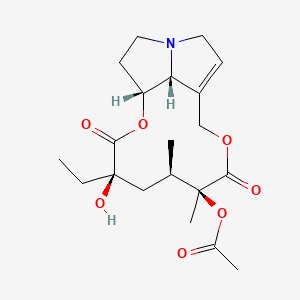

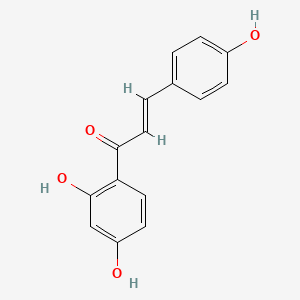

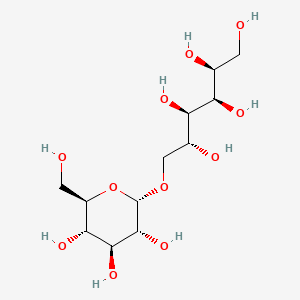

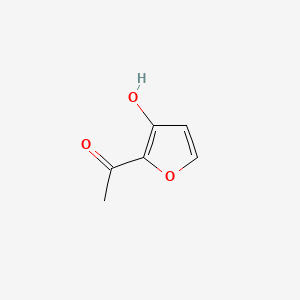

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.